molecular formula C14H18N4OS B4018964 N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No. B4018964
M. Wt: 290.39 g/mol
InChI Key: IBCUGYRAILDBMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bi-heterocyclic compounds often involves multiple steps, starting with the formation of a core structure followed by modifications to introduce various functional groups. For instance, the synthesis of similar acetamide derivatives has been achieved by reacting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with different electrophiles in the presence of bases such as LiH, to form targeted bi-heterocyclic compounds. This method indicates a versatile approach for constructing complex molecules including acetamides (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of bi-heterocyclic acetamides is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis. These techniques provide detailed information about the arrangement of atoms within the molecule, confirming the presence of specific functional groups and the overall molecular framework. The structure-activity relationship studies related to similar compounds suggest that specific configurations of the pyridine and thiazole rings can significantly influence their biological activities (Mohamed, 2014).

Chemical Reactions and Properties

The chemical reactions involving such compounds typically focus on modifications at the thiazole or pyridine rings. These reactions may include nucleophilic substitutions, condensations with carbodiimides, or reactions with various electrophiles to introduce additional functional groups. These modifications can significantly alter the chemical properties of the compounds, potentially leading to enhanced biological activities or altered physical properties (Yu et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems. The crystal structure analysis, for example, provides insights into the molecular conformation and the potential for intermolecular interactions, which can affect the compound's solubility and stability (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and the ability to interact with biological targets, are determined by the functional groups present in the molecule. Studies on similar compounds have shown that the presence of acetamide groups, along with the pyridine and thiazole rings, contributes to significant biological activities, including enzyme inhibition and potential antiallergic effects. This suggests that the chemical properties of "N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide" might confer similar biological activities (Menciu et al., 1999).

properties

IUPAC Name

N-[2-[(3-methylpyridin-4-yl)amino]ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-8-15-4-3-13(10)16-5-6-17-14(19)7-12-9-20-11(2)18-12/h3-4,8-9H,5-7H2,1-2H3,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCUGYRAILDBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NCCNC(=O)CC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Reactant of Route 6
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N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide

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